molecular formula C13H24O B2870424 4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexan-1-one CAS No. 4736-45-2

4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexan-1-one

Cat. No.: B2870424
CAS No.: 4736-45-2
M. Wt: 196.334
InChI Key: FPDCOXAYRBJKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexan-1-one is a bicyclic ketone characterized by a cyclohexanone core substituted with a 2-methyl group and a branched 2,3-dimethylbutan-2-yl moiety at the 4-position. Its CAS registry number is 938-347-3, corresponding to a reaction mass of its stereoisomers, (2R,4R)- and (2S,4S)-configurations . The compound’s structure imparts significant steric hindrance due to the bulky tert-butyl-like substituent, influencing its physicochemical properties and reactivity. While explicit data on its molecular weight or LogP is unavailable in the provided evidence, its structural analogs suggest a molecular formula of C₁₄H₂₄O and a molecular weight approximating 208.34 g/mol.

Properties

IUPAC Name

4-(2,3-dimethylbutan-2-yl)-2-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-9(2)13(4,5)11-6-7-12(14)10(3)8-11/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDCOXAYRBJKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1=O)C(C)(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexan-1-one typically involves the alkylation of a cyclohexanone derivative with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with 2,3-dimethylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-2-methylcyclohexan-1-one
  • Molecular Formula : C₁₆H₂₆O
  • Molecular Weight : 234.383 g/mol
  • LogP : 4.31
  • Key Features : This analog replaces the 2,3-dimethylbutan-2-yl group with a bicyclo[2.2.1]heptane-derived substituent. The rigid bicyclic system enhances steric bulk and may reduce conformational flexibility compared to the target compound.
  • Applications : Analyzed via reverse-phase HPLC using acetonitrile/water/phosphate buffers, indicating pharmaceutical or industrial relevance requiring precise separation .
3-((3aR,6S,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-methylcyclohexan-1-one
  • Key Features : Features a fused furan-dioxolane ring system and a methoxy group, introducing polar functionality absent in the target compound. This structural complexity likely enhances hydrogen-bonding capacity and alters bioavailability .

Physicochemical Properties

Property Target Compound (C₁₄H₂₄O) 4-[(3,3-Dimethylbicyclo...) (C₁₆H₂₆O) 3-((3aR,6S,6aR)-6-Methoxy...) (Complex Formula)
Molecular Weight ~208.34 (estimated) 234.383 >300 (estimated)
LogP ~3.5–4.0 (estimated) 4.31 Likely lower due to polar groups
Steric Bulk High (branched alkyl) Very high (bicyclic system) Moderate (fused rings with methoxy)
  • The methoxy-containing analog’s polar groups may reduce LogP, favoring aqueous solubility but limiting passive diffusion .

Biological Activity

4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexan-1-one, also known by its CAS number 41096-45-1, is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₂₄O
  • Molecular Weight : 196.34 g/mol
  • Structure : The compound features a cyclohexanone structure with a dimethylbutyl group, which influences its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexan-1-one exhibit notable antitumor properties. For instance, compounds with similar structural motifs have been tested against various tumor cell lines using the MTT assay, demonstrating significant growth inhibition. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF710Cell cycle arrest

Antimicrobial Activity

Antimicrobial properties have also been observed in related compounds. Studies show that certain derivatives can inhibit the growth of bacteria such as Staphylococcus epidermidis and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 µg/mL. This suggests potential applications in developing antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of 4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexan-1-one has been evaluated through various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Case Studies

  • Antitumor Efficacy in vitro
    A study investigated the effects of structurally related compounds on breast cancer cell lines. The results showed that these compounds could reduce cell viability significantly after 48 hours of treatment, indicating their potential as chemotherapeutic agents.
  • Antimicrobial Screening
    In a comparative study of several compounds, one derivative demonstrated an MIC against E. coli at 500 µg/mL. This finding supports further exploration into the use of these compounds as antibacterial agents.
  • Antioxidant Activity Assessment
    An evaluation using DPPH and ABTS assays showed that certain analogs could reduce oxidative stress markers in vitro by over 70%, suggesting their potential role in antioxidant therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.